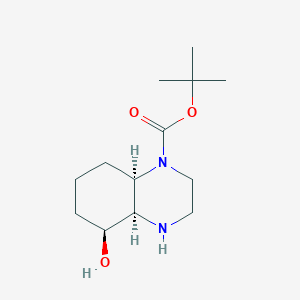
Tert-butyl (4AR,5S,8AR)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (4AR,5S,8AR)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate is a complex organic compound with the molecular formula C13H24N2O2 It is characterized by its unique stereochemistry and the presence of a tert-butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4AR,5S,8AR)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring is formed through the condensation of an appropriate diamine with a diketone under acidic conditions.
Hydrogenation: The quinoxaline ring is then subjected to hydrogenation to yield the octahydroquinoxaline derivative.
Hydroxylation: The hydroxyl group is introduced at the 5-position through selective hydroxylation using reagents such as osmium tetroxide or potassium permanganate.
Esterification: Finally, the carboxylate group is esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (4AR,5S,8AR)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (4AR,5S,8AR)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of tert-butyl (4AR,5S,8AR)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the quinoxaline ring are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl (4AR,8AR)-octahydro-1(2H)-quinoxalinecarboxylate
- Methyl (4AR,8AR)-4-{[tert-butyl(dimethyl)silyl]oxy}-5-oxooctahydro-4A(2H)-naphthalenecarboxylate
- Methyl (4AR,8AS)-5,8A-dimethyl-2-oxo-3,4,6,7,8,8A,9,10-octahydro-4A(2H)-anthracenecarboxylate
Uniqueness
Tert-butyl (4AR,5S,8AR)-5-hydroxyoctahydroquinoxaline-1(2H)-carboxylate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a tert-butyl ester group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C13H24N2O3 |
|---|---|
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
tert-butyl (4aR,5S,8aR)-5-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)15-8-7-14-11-9(15)5-4-6-10(11)16/h9-11,14,16H,4-8H2,1-3H3/t9-,10+,11-/m1/s1 |
InChI-Schlüssel |
KPPATZYVVKCOPW-OUAUKWLOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H]2[C@H]1CCC[C@@H]2O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCNC2C1CCCC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


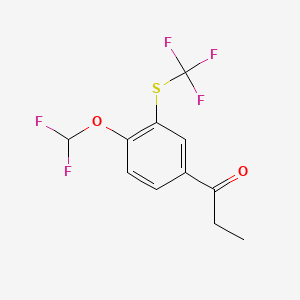


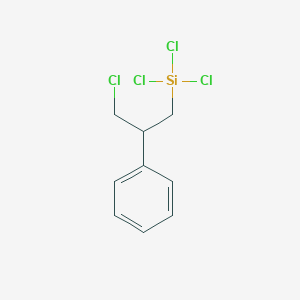
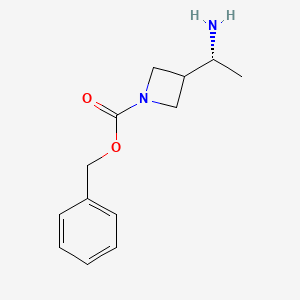
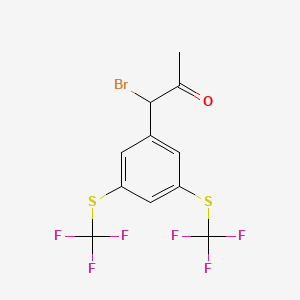

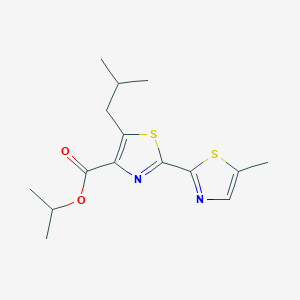


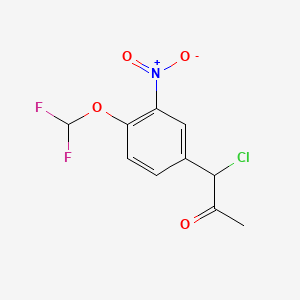
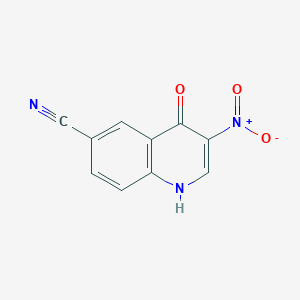
![6-Bromo-8-fluoroimidazo[1,5-a]pyridine](/img/structure/B14047072.png)

